molecular formula C22H20ClN5O4S B2545874 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide CAS No. 894038-33-6

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

Cat. No. B2545874
M. Wt: 485.94
InChI Key: LZAXKCLLNWHEOT-UHFFFAOYSA-N
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Description

“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide” is a compound with the molecular formula C22H20ClN5O2S and a molecular weight of 453.95. It is a derivative of 1,2,4-triazole , a heterocyclic compound containing nitrogen atoms that forms hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, involves various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives are confirmed by these techniques .


Molecular Structure Analysis

The molecular structure of these derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Chemical Synthesis and Characterization

Studies on thiazole and triazole derivatives highlight the importance of these compounds in chemical synthesis. For example, novel methods for synthesizing triazole derivatives through reactions involving thiourea demonstrate the versatility of these chemical frameworks in generating biologically active molecules (Ledenyova et al., 2018). Additionally, the synthesis and structural characterization of thiazole derivatives underscore their potential in material science and pharmaceutical research (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biological Activity

Compounds with thiazole and triazole moieties are extensively studied for their biological activities. N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and evaluated for antiallergy activity, demonstrating significant potential in medical applications (Hargrave, Hess, & Oliver, 1983). Another study reported on thiazole derivatives as corrosion inhibitors, indicating their utility in industrial applications to protect metals from degradation (Yadav, Sharma, & Kumar, 2015).

Antimicrobial and Antifungal Activities

Research has also focused on the synthesis and evaluation of thiazole and triazole compounds for antimicrobial and antifungal properties. This includes the development of compounds with significant inhibitory effects against various pathogens, offering insights into the development of new antimicrobial agents (Song et al., 2017).

Anticancer Evaluation

Some thiazolo[3,2-b][1,2,4]triazoles have been synthesized and evaluated for their anticancer activity, showing promising results against several cancer cell lines. This suggests the potential of such compounds in the development of novel anticancer therapies (Lesyk et al., 2007).

Safety And Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . These compounds, with their ability to form hydrogen bonds with different targets, are promising candidates for future research .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4S/c1-31-17-8-7-15(11-18(17)32-2)25-21(30)20(29)24-10-9-16-12-33-22-26-19(27-28(16)22)13-3-5-14(23)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAXKCLLNWHEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

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